9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrimidine ring, and methoxy groups attached to the phenyl and chromene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with 2-amino-4-methoxyphenol to form an intermediate Schiff base. This intermediate then undergoes cyclization with urea or thiourea under acidic conditions to yield the desired chromeno[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is emphasized to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Chromeno[2,3-d]pyrimidines: These compounds have a similar chromene-pyrimidine core but may differ in the substitution pattern.
Uniqueness
9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is unique due to the presence of methoxy groups at specific positions, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
9-methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-23-14-8-4-3-7-12(14)17-20-18(22)13-10-11-6-5-9-15(24-2)16(11)25-19(13)21-17/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKHXZYECCCENT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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